

2,6-Difluoro-3-methylbenzoic acid CAS number and properties

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Compound of Interest

Compound Name: 2,6-Difluoro-3-methylbenzoic acid

Cat. No.: B1304713

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A Technical Guide to 2,6-Difluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylbenzoic acid, identified by the CAS number 32890-88-3, is a fluorinated aromatic carboxylic acid.^{[1][2]} This class of compounds, characterized by the presence of fluorine atoms on the benzene ring, is of significant interest in medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential applications of **2,6-Difluoro-3-methylbenzoic acid** as a valuable building block in research and development.

Core Properties

The fundamental physicochemical properties of **2,6-Difluoro-3-methylbenzoic acid** are summarized in the table below, based on publicly available data.

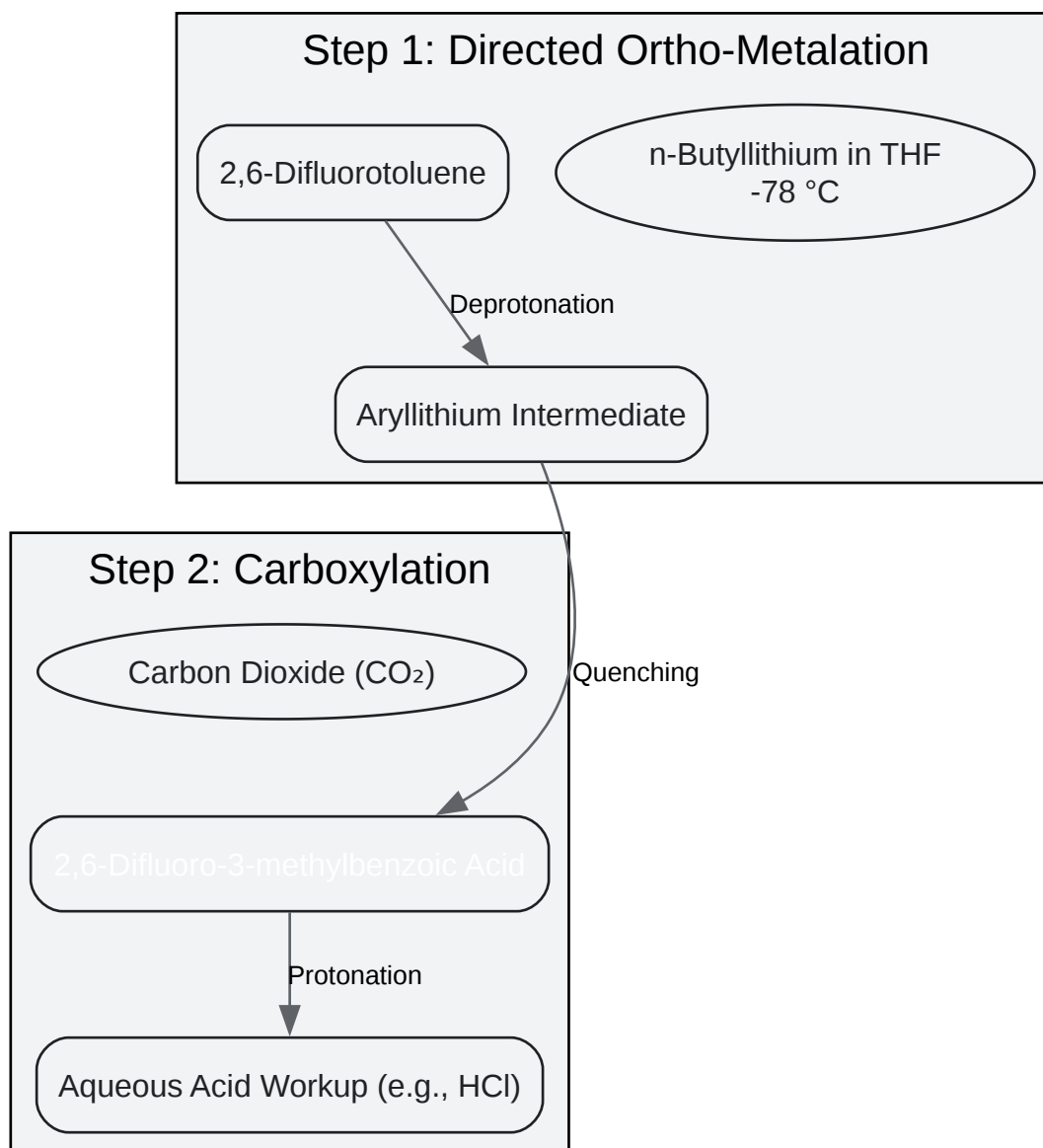
Property	Value	References
CAS Number	32890-88-3	[1][2]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1][2][3]
Molecular Weight	172.13 g/mol	[1][2]
Appearance	White to off-white powder or solid	[3]
Melting Point	138-142 °C	[3]
Boiling Point	246.4 °C	[3]
Density	1.359 g/cm ³	[3]
InChI Key	QZIVNVIPFGKDQE-UHFFFAOYSA-N	[2][3]
SMILES	<chem>CC1=C(C(=C(C=C1)F)C(=O)O)F</chem>	[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,6-Difluoro-3-methylbenzoic acid** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the principles of directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic rings. The likely precursor for this synthesis is 2,6-difluorotoluene.

The proposed synthetic workflow involves the deprotonation of 2,6-difluorotoluene at the position ortho to the methyl group, facilitated by a strong organolithium base. The resulting aryllithium intermediate is then quenched with carbon dioxide to introduce the carboxylic acid functionality.

Proposed Synthesis of 2,6-Difluoro-3-methylbenzoic Acid



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Caption: Proposed synthetic workflow for **2,6-Difluoro-3-methylbenzoic acid**.

Detailed Hypothetical Protocol:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-

difluorotoluene and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

- **Lithiation:** A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure the formation of the aryllithium intermediate.
- **Carboxylation:** The reaction mixture is then poured over a slurry of freshly crushed dry ice (solid carbon dioxide).
- **Workup and Isolation:** After the excess dry ice has sublimed, the reaction is quenched with water. The aqueous layer is separated, washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material, and then acidified with concentrated hydrochloric acid. The resulting precipitate, **2,6-Difluoro-3-methylbenzoic acid**, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

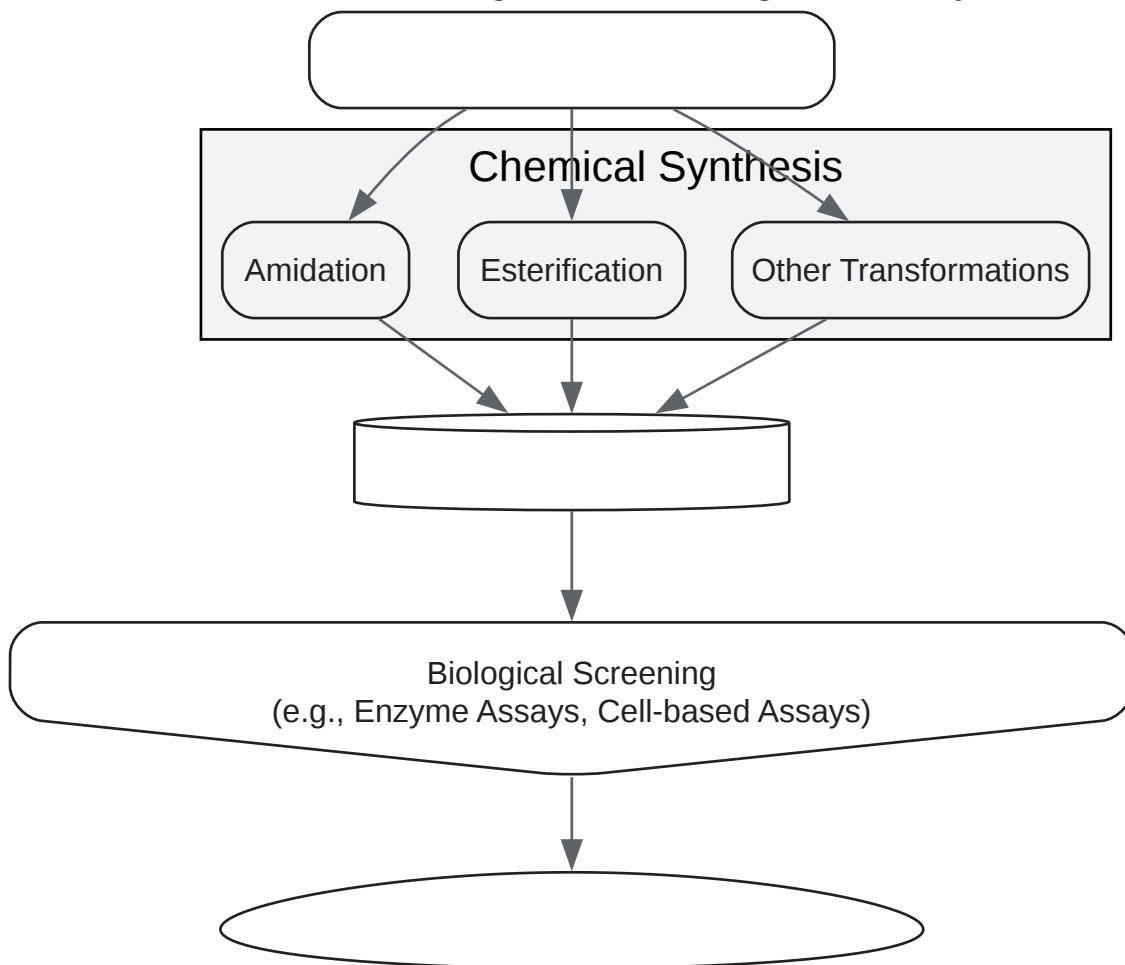
Applications in Research and Drug Development

2,6-Difluoro-3-methylbenzoic acid is primarily utilized as a chemical intermediate and building block in organic synthesis.[3] Its structural features, namely the carboxylic acid group and the difluorinated aromatic ring, make it a versatile scaffold for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The carboxylic acid moiety serves as a convenient handle for various chemical transformations, including amidation, esterification, and reduction. The fluorine atoms can enhance the pharmacological properties of a final drug candidate by improving its metabolic stability, increasing its binding affinity to target proteins, and modulating its lipophilicity for better cell membrane permeability.

While specific examples of marketed drugs derived from **2,6-Difluoro-3-methylbenzoic acid** are not publicly documented, it is plausible that this compound is employed in the discovery and development phases for various therapeutic areas. Benzoic acid derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer properties.

Role as a Building Block in Drug Discovery

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Caption: Potential workflow for utilizing **2,6-Difluoro-3-methylbenzoic acid** in drug discovery.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available data on the biological activities of **2,6-Difluoro-3-methylbenzoic acid** or its involvement in any particular signaling pathways. The biological effects of this compound would likely be context-dependent and would be determined by the nature of the larger molecule into which it is incorporated.

Research on other fluorinated benzoic acid derivatives has shown a wide range of biological activities, and it is conceivable that derivatives of **2,6-Difluoro-3-methylbenzoic acid** could be

investigated for similar properties. However, any such activities would need to be determined through dedicated biological screening and pharmacological studies.

Conclusion

2,6-Difluoro-3-methylbenzoic acid is a valuable fluorinated building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. While detailed information on its synthesis and specific applications is limited in the public domain, its chemical structure suggests significant potential for the creation of novel molecules with desirable biological and physicochemical properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

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